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Compound of Interest

Compound Name: Propipocaine hydrochloride

CAS No.: 1155-49-3

Cat. No.: B133617 Get Quote

Introduction & Chemical Context
Propipocaine Hydrochloride (also known as Falicain) represents a distinct class of local

anesthetics structurally characterized as amino ketones, specifically 3-piperidin-1-yl-1-(4-

propoxyphenyl)propan-1-one hydrochloride.[1]

Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine)

anesthetics, Propipocaine lacks the hydrolytically unstable ester or amide linkage. Instead, it

features a ketone bridge connecting the lipophilic aromatic tail and the hydrophilic amine head.

This structural difference dictates unique stability profiles and analytical requirements.

Critical Distinction: Do not confuse Propipocaine (Falicain) with Proparacaine (an amino-ester).

The analytical methods for one are not directly transferable to the other due to differences in

chromophores and ionization behavior.
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Property Value Relevance to Analysis

CAS Number 1155-49-3 Unique Identifier

Formula MW: 311.85 g/mol

Melting Point ~166°C Purity indicator (DSC)

pKa ~8.5 (Tertiary Amine) Dictates HPLC pH selection

Chromophore
4-Propoxy-acetophenone

moiety

UV Detection (

nm)

Characterization Workflow
The following diagram outlines the logical flow for full characterization, ensuring orthogonality

between identification, purity, and solid-state analysis.
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Figure 1: Orthogonal characterization workflow ensuring complete chemical and physical

verification.

Protocol A: Structural Identification (FTIR)
Objective: Confirm identity by verifying the ketone carbonyl and ether functional groups,

distinguishing it from ester-based anesthetics.

Methodology
Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.
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Range: 4000 – 600

.

Resolution: 4

, 32 scans.

Critical Spectral Markers
Wavenumber (

)
Assignment Diagnostic Value

1675 – 1685 Stretch (Aryl Ketone)

Primary ID. Differentiates from

Esters (usually >1700

).

1240 – 1260 Stretch (Aryl Ether) Confirms the propoxy tail.

2800 – 3000 Stretch (Aliphatic)
Piperidine ring and propyl

chain signals.

~2500 – 2700 Stretch
Broad band indicating the

Hydrochloride salt form.

Application Note: If the carbonyl peak shifts significantly (>10

), investigate potential hydration (water H-bonding) or free-base conversion.

Protocol B: Chromatographic Purity (HPLC-UV)
Objective: Quantify Propipocaine HCl and separate synthesis byproducts (e.g., 4-

propoxyacetophenone, piperidine).

Method Development Logic
Propipocaine is a tertiary amine (

).
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At Neutral pH: The amine is partially deprotonated, leading to interaction with silanol groups

on the silica column, causing severe peak tailing.

At Basic pH (>10): Silica dissolves; requires specialized hybrid columns.

At Acidic pH (3.0): The amine is fully protonated (

). Repulsion from protonated silanols ensures sharp peak shape.

Standard Operating Procedure (SOP)
1. Chromatographic Conditions:

Column: C18 (L1),

mm, 5

(e.g., Agilent Zorbax SB-C18 or equivalent).

Mobile Phase A: 25 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric

Acid.

Mobile Phase B: Acetonitrile (HPLC Grade).

Mode: Isocratic (Recommended for QC) or Gradient (for Impurity Profiling).

Isocratic:[2][3] 65% Buffer / 35% ACN.

Flow Rate: 1.0 mL/min.[4]

Detection: UV at 260 nm (near

of the phenone).

Temperature: 30°C.

Injection Volume: 10

.
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2. Standard Preparation: Dissolve 50.0 mg of Propipocaine HCl Reference Standard in 50 mL

of Mobile Phase (1.0 mg/mL).

3. System Suitability Criteria (Self-Validating):

Tailing Factor (

): NMT 2.0 (Ideally < 1.5).

Theoretical Plates (

): NLT 2000.

RSD (n=5): NMT 2.0% for peak area.
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Figure 2: Decision tree for optimizing HPLC conditions for amine-based anesthetics.

Protocol C: Impurity Profiling (LC-MS)
Objective: Identify degradation products, specifically the "Retro-Mannich" breakdown.
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Mechanism: Amino ketones formed via Mannich reactions are susceptible to thermal

degradation, reversing into the ketone and amine precursors.

LC-MS Configuration[7]
Source: Electrospray Ionization (ESI), Positive Mode (

).

Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid (volatile) / Acetonitrile.

Target Ions:

Propipocaine: m/z 276.2 (Free base mass + H).

Impurity A (4-Propoxyacetophenone): m/z ~179.

Impurity B (Vinyl ketone intermediate): m/z ~219 (if elimination occurs).

Protocol D: Solid-State Analysis (DSC)
Objective: Determine purity via melting point depression and assess polymorphism.

Procedure
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

Sample: 2–5 mg in a crimped aluminum pan (pinhole lid).

Ramp: 10°C/min from 30°C to 200°C.

Purge: Nitrogen at 50 mL/min.

Interpretation
Sharp Endotherm Onset: ~166°C indicates pure crystalline form.

Broadening: Indicates impurities or amorphous content.

Early Events (<100°C): Check for solvates or moisture (correlate with TGA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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